Cas no 1804710-16-4 (2-Methyl-4-nitro-6-(trifluoromethoxy)pyridine-3-carboxaldehyde)

2-Methyl-4-nitro-6-(trifluoromethoxy)pyridine-3-carboxaldehyde 化学的及び物理的性質
名前と識別子
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- 2-Methyl-4-nitro-6-(trifluoromethoxy)pyridine-3-carboxaldehyde
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- インチ: 1S/C8H5F3N2O4/c1-4-5(3-14)6(13(15)16)2-7(12-4)17-8(9,10)11/h2-3H,1H3
- InChIKey: QQMMWMZWWKUPHI-UHFFFAOYSA-N
- ほほえんだ: FC(OC1=CC(=C(C=O)C(C)=N1)[N+](=O)[O-])(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 8
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 304
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 85
2-Methyl-4-nitro-6-(trifluoromethoxy)pyridine-3-carboxaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029082205-1g |
2-Methyl-4-nitro-6-(trifluoromethoxy)pyridine-3-carboxaldehyde |
1804710-16-4 | 97% | 1g |
$1,504.90 | 2022-04-01 |
2-Methyl-4-nitro-6-(trifluoromethoxy)pyridine-3-carboxaldehyde 関連文献
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Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
-
Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
-
Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
-
A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
2-Methyl-4-nitro-6-(trifluoromethoxy)pyridine-3-carboxaldehydeに関する追加情報
2-Methyl-4-Nitro-6-(Trifluoromethoxy)Pyridine-3-Carboxaldehyde: A Comprehensive Overview
The compound 2-Methyl-4-Nitro-6-(Trifluoromethoxy)Pyridine-3-Carboxaldehyde (CAS No. 1804710-16-4) is a highly specialized organic compound with significant applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its unique structural features, which include a pyridine ring substituted with a methyl group at position 2, a nitro group at position 4, a trifluoromethoxy group at position 6, and an aldehyde group at position 3. These substituents contribute to its distinctive chemical properties and reactivity.
Recent studies have highlighted the potential of 2-Methyl-4-Nitro-6-(Trifluoromethoxy)Pyridine-3-Carboxaldehyde as a versatile building block in organic synthesis. Its ability to undergo various transformations, such as nucleophilic additions and cyclizations, makes it an attractive candidate for the construction of complex molecular architectures. For instance, researchers have demonstrated its utility in the synthesis of bioactive compounds with potential anti-inflammatory and anticancer properties.
The presence of the trifluoromethoxy group in the molecule imparts unique electronic and steric effects, which are crucial for modulating the compound's reactivity. This group also enhances the stability of the molecule under certain reaction conditions, making it suitable for use in demanding synthetic protocols. Furthermore, the nitro group at position 4 introduces additional functional diversity, enabling the compound to participate in redox reactions and other transformations that are critical in drug discovery.
One of the most promising applications of 2-Methyl-4-Nitro-6-(Trifluoromethoxy)Pyridine-3-Carboxaldehyde is in the development of novel agrochemicals. Its ability to inhibit key enzymes involved in plant defense mechanisms has been extensively studied, with recent findings suggesting its potential as a lead compound for next-generation pesticides. Additionally, its aldehyde functionality allows for easy modification, enabling chemists to tailor its properties for specific agricultural applications.
In the pharmaceutical industry, this compound has shown promise as an intermediate in the synthesis of bioactive molecules. Its structural flexibility and reactivity make it an ideal candidate for exploring new drug candidates targeting various diseases. For example, recent research has focused on its role in constructing scaffolds for kinase inhibitors and other therapeutic agents.
The synthesis of 2-Methyl-4-Nitro-6-(Trifluoromethoxy)Pyridine-3-Carboxaldehyde involves a series of well-established organic reactions, including Friedel-Crafts alkylation, nitration, and oxidation processes. These steps are carefully optimized to ensure high yields and purity of the final product. The use of advanced purification techniques, such as column chromatography and recrystallization, further enhances the quality of the compound.
From an environmental standpoint, 2-Methyl-4-Nitro-6-(Trifluoromethoxy)Pyridine-3-Carboxaldehyde exhibits favorable biodegradation properties under controlled conditions. This makes it a more sustainable option compared to traditional organic compounds used in similar applications. Ongoing research is focused on improving its eco-friendliness while maintaining its functional integrity.
In conclusion, 2-Methyl-4-Nitro-6-(Trifluoromethoxy)Pyridine-3-Carboxaldehyde (CAS No. 1804710-16
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